Ethyl 2,3-dioxoquinoxaline-6-carboxylate
Description
Ethyl 2,3-dioxoquinoxaline-6-carboxylate is a quinoxaline derivative characterized by a bicyclic aromatic system containing two nitrogen atoms at positions 1 and 2. The compound features two ketone (oxo) groups at positions 2 and 3 and an ethyl ester substituent at position 3. Its molecular formula is C₁₁H₈N₂O₄, with a molecular weight of 232.19 g/mol. The presence of electron-withdrawing oxo groups significantly influences its electronic properties, enhancing reactivity in cyclocondensation and nucleophilic substitution reactions. This compound is primarily utilized as an intermediate in synthesizing pharmaceuticals, agrochemicals, and heterocyclic ligands for metal coordination chemistry.
Properties
Molecular Formula |
C11H8N2O4 |
|---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
ethyl 2,3-dioxoquinoxaline-6-carboxylate |
InChI |
InChI=1S/C11H8N2O4/c1-2-17-11(16)6-3-4-7-8(5-6)13-10(15)9(14)12-7/h3-5H,2H2,1H3 |
InChI Key |
QELDBBONFQIYAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC(=O)C(=O)N=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dioxoquinoxaline-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1,2-diamines with 1,2-diketones in the presence of a catalyst. For instance, a titanium silicate (TS-1) catalyst can be used in methanol at room temperature to achieve high yields . Another method involves the use of phosphorous oxychloride (POCl3) and sodium azide, which results in the formation of bistetrazoloquinoxalines .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable reactions that can be performed on a multigram scale. The use of recyclable catalysts and mild reaction conditions are preferred to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dioxoquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different quinoxaline-based compounds.
Substitution: Substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include titanium(III) chloride for reduction and phosphorous oxychloride for substitution . Reaction conditions often involve ambient temperature and the use of solvents like methanol .
Major Products
The major products formed from these reactions are typically quinoxaline derivatives with various functional groups, which can be further utilized in different applications .
Scientific Research Applications
Ethyl 2,3-dioxoquinoxaline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Quinoxaline derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: This compound is being investigated for its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of ethyl 2,3-dioxoquinoxaline-6-carboxylate involves its interaction with molecular targets and pathways in biological systems. Quinoxaline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Ethyl 2,3-dioxoquinoxaline-6-carboxylate with structurally related compounds, highlighting differences in substituents, molecular properties, and applications:
Key Differences and Implications
Core Heterocycle: Quinoxaline derivatives (e.g., this compound) exhibit a dual nitrogen-containing aromatic system, enhancing π-π stacking interactions in drug-receptor binding. In contrast, quinoline derivatives (e.g., Ethyl 6-chloroquinoline-3-carboxylate) have a single nitrogen atom, reducing electron-deficient character but improving membrane permeability . Benzo[d][1,4]dioxine derivatives (e.g., ) lack nitrogen atoms, relying on oxygen-based electron donation for bioactivity .
Substituent Effects: Oxo Groups: The 2,3-dioxo groups in the target compound increase electrophilicity, making it reactive toward nucleophiles (e.g., amines in Schiff base formation). Chloro-substituted analogs (e.g., ) prioritize halogen bonding in kinase inhibition . Ester vs. Carboxylic Acid: Ethyl esters (e.g., ) improve lipid solubility compared to carboxylic acids (e.g., 2,3-Dimethylquinoxaline-6-carboxylic acid), which are more polar and prone to ionic interactions .
Synthetic Routes: this compound likely follows a pathway similar to , where diethyl oxomalonate reacts with substituted phenylenediamines under acidic conditions. Chloro-substituted variants require halogenated precursors, increasing steric hindrance . Quinoline derivatives () are synthesized via Friedländer annulation, differing from quinoxaline condensations .
Biological and Industrial Applications: The 2,3-dioxo motif is critical in antimalarial and anticancer agents due to its ability to chelate metal ions or inhibit enzymes like topoisomerases. Chloro-substituted quinoxalines () show specificity in kinase inhibition, while benzo[d][1,4]dioxines () target cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
